![molecular formula C16H18N2O B14568808 N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine CAS No. 61780-02-7](/img/structure/B14568808.png)
N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Butylphenyl)(pyridin-3-yl)methylidene]hydroxylamine is a chemical compound that features a hydroxylamine functional group attached to a butyl-substituted phenyl ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butylphenyl)(pyridin-3-yl)methylidene]hydroxylamine typically involves the condensation of 4-butylbenzaldehyde with pyridine-3-carboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Butylphenyl)(pyridin-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[(4-Butylphenyl)(pyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(4-Butylphenyl)(pyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds or undergo redox reactions, influencing the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar structural features but different functional groups.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Another compound with a pyridine ring and potential biological activity.
Uniqueness
N-[(4-Butylphenyl)(pyridin-3-yl)methylidene]hydroxylamine is unique due to its specific combination of a butyl-substituted phenyl ring and a pyridine ring linked by a hydroxylamine group.
Properties
CAS No. |
61780-02-7 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-[(4-butylphenyl)-pyridin-3-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-14(10-8-13)16(18-19)15-6-4-11-17-12-15/h4,6-12,19H,2-3,5H2,1H3 |
InChI Key |
ASCPLVJDJRWOFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=NO)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


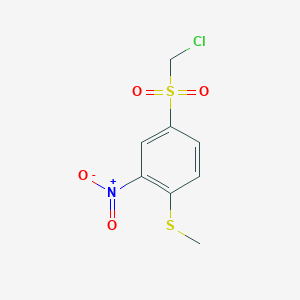
![4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine](/img/structure/B14568744.png)
![2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide](/img/structure/B14568754.png)
![2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14568756.png)
![N-Ethyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14568764.png)
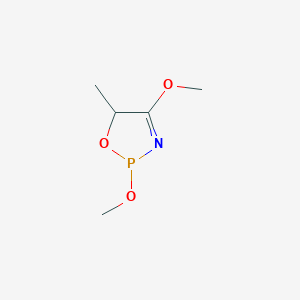
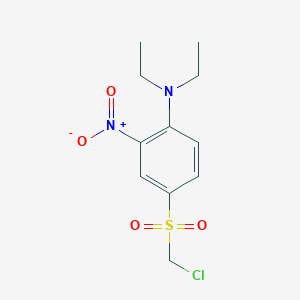
![(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14568786.png)
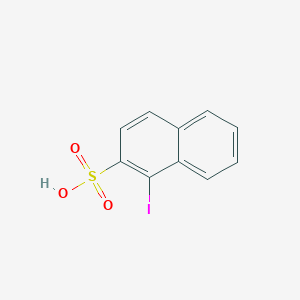
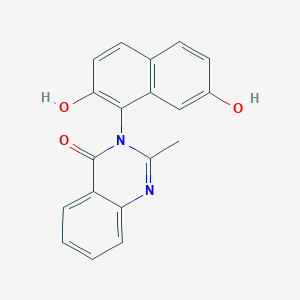
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine]](/img/structure/B14568800.png)
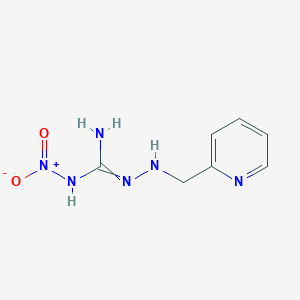
![1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14568804.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
